cis-1,2-Dichlorocyclohexane
Overview
Description
Cis-1,2-Dichlorocyclohexane is a clear and colorless cycloalkane . It is also referred to as “cyclohexane” and has a petroleum-like odor . The most stable conformation of cis-1,2-disubstituted cyclohexanes with two identical groups lacks a plane of symmetry and, therefore, would appear to be chiral .
Molecular Structure Analysis
Cis-1,2-Dichlorocyclohexane has a molecular weight of 153.050 . The chair conformer of the cis 1,2-dichloro isomer is chiral . It exists as a 50:50 mixture of enantiomeric conformations, which interconvert so rapidly they cannot be resolved .Chemical Reactions Analysis
The cis 1,2-dichloro isomer has two centers of chirality (asymmetric carbons) and is optically inactive, making it a meso-compound . The most stable conformation of cis-1,2-disubstituted cyclohexanes with two identical groups lacks a plane of symmetry and, therefore, would appear to be chiral .Physical And Chemical Properties Analysis
Cis-1,2-Dichlorocyclohexane has a boiling point of 480.1 K and a fusion point of 268 K . It is clear and colorless with a petroleum-like odor .Scientific Research Applications
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Molecular Structure Analysis
- Field : Chemistry
- Application : The molecular structure of cis-1,2-Dichlorocyclohexane has been studied and published in the Bulletin of the Chemical Society of Japan .
- Methods : The methods of this study are not detailed in the available summary .
- Results : The results of this study are not detailed in the available summary .
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Stereoisomerism Study
- Field : Organic Chemistry
- Application : cis-1,2-Dichlorocyclohexane is used as an example in the study of stereoisomerism in disubstituted cyclohexanes .
- Methods : The study involves examining the conformations of cis-1,2-Dichlorocyclohexane .
- Results : The study found that the cis isomer has two centers of chirality and is optically inactive, making it a meso-compound .
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Thermodynamic Property Analysis
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Conformational Analysis
- Field : Stereochemistry
- Application : The conformations of cis-1,2-Dichlorocyclohexane are analyzed .
- Methods : The study involves a ring flip to interconvert the two enantiomers .
- Results : The study found that the most stable conformation of cis-1,2-disubstituted cyclohexanes with two identical groups lacks a plane of symmetry .
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Conversion from Cyclohexene Oxide
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Stereoisomerism in Disubstituted Cyclohexanes
- Field : Organic Chemistry
- Application : cis-1,2-Dichlorocyclohexane is used as an example in the study of stereoisomerism in disubstituted cyclohexanes .
- Methods : The study involves examining the conformations of cis-1,2-Dichlorocyclohexane .
- Results : The study found that the cis isomer has two centers of chirality and is optically inactive, making it a meso-compound .
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Rings: cis/trans and axial/equatorial relationships
- Field : Organic Chemistry
- Application : cis-1,2-Dichlorocyclohexane is used to illustrate cis/trans and axial/equatorial relationships in ring structures .
- Methods : The study involves examining the conformations of cis-1,2-Dichlorocyclohexane .
- Results : The study found that the most stable conformation of cis-1,2-disubstituted cyclohexanes with two identical groups lacks a plane of symmetry .
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Chiral Conformations
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Stereoisomerism in Disubstituted Cyclohexanes
- Field : Organic Chemistry
- Application : cis-1,2-Dichlorocyclohexane is used as an example in the study of stereoisomerism in disubstituted cyclohexanes .
- Methods : The study involves examining the conformations of cis-1,2-Dichlorocyclohexane .
- Results : The study found that the cis isomer has two centers of chirality and is optically inactive, making it a meso-compound .
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Rings: cis/trans and axial/equatorial relationships
- Field : Organic Chemistry
- Application : cis-1,2-Dichlorocyclohexane is used to illustrate cis/trans and axial/equatorial relationships in ring structures .
- Methods : The study involves examining the conformations of cis-1,2-Dichlorocyclohexane .
- Results : The study found that the most stable conformation of cis-1,2-disubstituted cyclohexanes with two identical groups lacks a plane of symmetry .
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Chiral Conformations
Safety And Hazards
When handling cis-1,2-Dichlorocyclohexane, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
(1S,2R)-1,2-dichlorocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZIBFVJYNETN-OLQVQODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030452 | |
Record name | cis-1,2-Dichlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1,2-Dichlorocyclohexane | |
CAS RN |
10498-35-8 | |
Record name | cis-1,2-Dichlorocyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010498358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-1,2-Dichlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.